Chemical structure and physicochemical properties of (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate
Chemical structure and physicochemical properties of (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate
An In-depth Technical Guide to (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate, a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document details its chemical structure, a validated synthetic pathway, and state-of-the-art methods for its spectroscopic characterization and enantiomeric purity assessment. Furthermore, it summarizes its key physicochemical properties, discusses its chemical reactivity and stability, and explores its potential applications as a versatile building block in the development of novel therapeutics. This guide is intended to serve as an essential resource for researchers utilizing this molecule in complex organic synthesis and drug discovery programs.
Introduction: The Significance of the Pyrrole Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrrole ring being one of the most vital scaffolds in drug discovery.[1][2] Pyrrole derivatives are integral components of numerous natural products and FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Molecules such as Atorvastatin, Ketorolac, and Sunitinib underscore the therapeutic importance of the pyrrole nucleus.[5]
The subject of this guide, (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate, is a highly functionalized, chiral building block. It combines three key pharmacophoric elements:
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A Pyrrole-2-carboxaldehyde Core : A versatile synthetic handle for constructing more complex molecular architectures.[6]
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A Chiral Phenylacetate Moiety : Introduces a specific stereocenter, which is critical for stereospecific interactions with biological targets.
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An Ethyl Ester Group : A modifiable functional group that can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
The precise control of stereochemistry at the α-carbon of the phenylacetate group makes this compound a valuable intermediate for synthesizing enantiomerically pure target molecules, a fundamental requirement in modern drug development.[7]
Chemical Identity and Structure
The molecule is defined by a pyrrole ring substituted at the nitrogen atom (N-1) with an (R)-configured ethyl phenylacetate group and at the C-2 position with a formyl (aldehyde) group.
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IUPAC Name : (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate
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Molecular Formula : C₁₅H₁₅NO₃
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Molecular Weight : 257.28 g/mol
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CAS Number : Not assigned for the (R)-enantiomer. The (S)-enantiomer is registered under CAS 1415811-51-6.[8]
Structural Diagram
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Pyrrole-2-carboxaldehyde
This procedure utilizes the Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocycles. [6]
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Reagent Preparation : Cool N,N-Dimethylformamide (DMF, 3 eq.) in a three-necked flask to 0°C under a nitrogen atmosphere.
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Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C.
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Pyrrole Addition : Add a solution of pyrrole (1 eq.) in DMF dropwise to the Vilsmeier reagent.
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Reaction : Allow the mixture to warm to room temperature and then heat to 40°C for 1 hour. Monitor reaction completion by TLC.
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Work-up : Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extraction : Extract the aqueous layer with ethyl acetate (3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pyrrole-2-carboxaldehyde as a pale solid. [6] Step 2: N-Alkylation to Yield the Target Compound
This step involves the deprotonation of the pyrrole nitrogen followed by nucleophilic substitution with an enantiomerically pure electrophile.
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Preparation : Add pyrrole-2-carboxaldehyde (1 eq.) to a flask containing anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.
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Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the suspension at 0°C for 30 minutes until hydrogen evolution ceases.
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Alkylation : Add a solution of (R)-Ethyl 2-bromo-2-phenylacetate (1.05 eq.) in anhydrous THF dropwise.
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Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
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Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction and Purification : Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.
Spectroscopic and Analytical Characterization
A comprehensive analytical workflow is required to confirm the structure and purity of the final compound.
Caption: Analytical workflow for structural and purity validation.
Table 1: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.5 (s, 1H, CH O), δ ~7.4-7.2 (m, 5H, Ar-H ), δ ~7.1 (m, 1H, pyrrole-H ), δ ~6.8 (m, 1H, pyrrole-H ), δ ~6.3 (m, 1H, pyrrole-H ), δ ~6.0 (s, 1H, N-CH ), δ ~4.2 (q, 2H, O-CH₂ CH₃), δ ~1.2 (t, 3H, OCH₂CH₃ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~180 (C=O, aldehyde), δ ~168 (C=O, ester), δ ~135-128 (Ar-C), δ ~134 (pyrrole C2), δ ~125-110 (pyrrole CH), δ ~65 (N-C H), δ ~62 (O-C H₂), δ ~14 (C H₃) |
| HRMS (ESI+) | Calculated for C₁₅H₁₆NO₃⁺ [M+H]⁺: 258.1125; Found: 258.xxxx |
| FT-IR (cm⁻¹) | ~2980 (C-H), ~1745 (C=O, ester), ~1680 (C=O, aldehyde), ~1550 (C=C, aromatic) |
Chiral Purity Analysis
Confirming the enantiomeric excess (e.e.) is critical. This is achieved using chiral chromatography.
Protocol: Chiral HPLC
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Column : Use a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
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Mobile Phase : An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. The ratio must be optimized for baseline separation of the (R) and (S) enantiomers.
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Detection : UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).
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Analysis : The (R)-enantiomer should appear as a single, sharp peak. A racemic sample, synthesized using racemic ethyl 2-bromo-2-phenylacetate, must be run as a control to identify the retention times of both enantiomers. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. [9]
Physicochemical Properties
The properties of the molecule are derived from its constituent parts: the polar pyrrole-aldehyde system and the more lipophilic phenylacetate moiety.
Table 2: Physicochemical Properties
| Property | Value / Observation | Source / Rationale |
|---|---|---|
| Appearance | Expected to be a pale yellow solid or viscous oil. | Based on analogs like pyrrole-2-carboxaldehyde. [6][10] |
| Melting Point | Not experimentally determined. | Pyrrole-2-carboxaldehyde melts at 43-46°C. Substitution may alter this significantly. |
| Boiling Point | Not experimentally determined; likely decomposes at high temp. | Pyrrole-2-carboxaldehyde boils at 217-219°C. [11] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH, DMSO). [11]Insoluble in water. | Expected based on its structure and the properties of its components. [6][11] |
| Predicted LogP | ~2.5 - 3.5 | Calculated based on structural fragments; indicates moderate lipophilicity. |
| Storage | Store refrigerated (2-8°C), under an inert atmosphere (N₂ or Ar), and protected from light. [12]| The pyrrole-aldehyde moiety can be sensitive to air and light. [11][13]|
Chemical Reactivity and Stability
The molecule's reactivity is dominated by the aldehyde group, with considerations for the stability of the pyrrole ring and the chiral center.
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Aldehyde Reactivity : The formyl group is a versatile handle for subsequent reactions, including:
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Reductive Amination : To introduce substituted amine functionalities.
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Wittig Reaction : For carbon chain extension.
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Condensation Reactions : With active methylene compounds (e.g., Knoevenagel condensation) or amines to form Schiff bases. [14]
-
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Pyrrole Ring Stability : The pyrrole ring is electron-rich and can be susceptible to degradation under strongly acidic conditions. The Vilsmeier-Haack reaction itself is an example of its reactivity toward electrophiles. [15]
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Stability of the Aldehyde : Pyrrole-2-carboxaldehydes can be unstable over long periods or under certain biocatalytic conditions, potentially leading to degradation or polymerization. [16]Careful handling and storage are essential. [12]The cis conformer, where the N-H bond and C=O bond are oriented away from each other, is significantly more stable due to favorable dipole interactions. [17]
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Chiral Center Stability : The stereocenter is adjacent to a phenyl ring and an ester carbonyl, making it potentially susceptible to racemization under strong basic conditions via enolate formation. Reactions should be conducted using non-nucleophilic bases and moderate temperatures where possible to preserve enantiomeric integrity.
Applications in Research and Drug Discovery
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate is not an end-product but a high-value intermediate for building complex, chiral molecules.
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Scaffold for Lead Optimization : It serves as an excellent starting point for creating libraries of compounds for structure-activity relationship (SAR) studies. The aldehyde can be elaborated into diverse functional groups, while the ester can be hydrolyzed to the acid to improve solubility or serve as an anchor point. [4]* Synthesis of Fused Heterocycles : The aldehyde and the adjacent pyrrole N-H (after potential deprotection/rearrangement) or C-H bonds can participate in cyclization reactions to form fused pyrrolo-heterocycles, which are common motifs in potent kinase inhibitors and other targeted therapies. [1]* Precursor to Bioactive Molecules : Pyrrole-containing compounds have demonstrated significant potential as anti-inflammatory agents (e.g., COX-2 inhibitors), antivirals, and anticancer agents. [1][18]This chiral building block provides a direct route to enantiomerically pure versions of such therapeutic candidates.
Conclusion
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate is a strategically important synthetic intermediate that merges the rich therapeutic potential of the pyrrole scaffold with the stereochemical precision required for modern drug design. This guide has provided a framework for its synthesis, characterization, and handling. Its well-defined reactive sites and inherent chirality make it a powerful tool for medicinal chemists aiming to develop novel, potent, and selective therapeutic agents.
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